molecular formula C7H7N3O4 B7725817 4-Amino-2,6-dinitrotoluene CAS No. 58449-89-1

4-Amino-2,6-dinitrotoluene

Cat. No.: B7725817
CAS No.: 58449-89-1
M. Wt: 197.15 g/mol
InChI Key: KQRJATLINVYHEZ-UHFFFAOYSA-N
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Description

4-Amino-2,6-dinitrotoluene is an organic compound that belongs to the class of amino-nitrotoluenes. It is characterized by the presence of an amino group at the 4-position and two nitro groups at the 2- and 6-positions on a toluene ring. This compound is known for its role as an intermediate in the synthesis of various chemicals and explosives .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Amino-2,6-dinitrotoluene can be synthesized through the nitration of toluene followed by the reduction of the nitro groups. The process typically involves the following steps:

Industrial Production Methods

In industrial settings, the production of this compound follows similar steps but on a larger scale. The nitration and reduction processes are optimized for higher yields and purity. The use of continuous flow reactors and advanced separation techniques ensures efficient production .

Chemical Reactions Analysis

Types of Reactions

4-Amino-2,6-dinitrotoluene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Amino-2,6-dinitrotoluene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-amino-2,6-dinitrotoluene involves its interaction with various molecular targets. The amino and nitro groups on the aromatic ring allow it to participate in redox reactions and form reactive intermediates. These intermediates can interact with cellular components, leading to various biochemical effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-2,6-dinitrotoluene is unique due to the presence of both amino and nitro groups on the same aromatic ring. This combination allows it to undergo a wide range of chemical reactions and makes it a versatile intermediate in chemical synthesis .

Properties

IUPAC Name

4-methyl-3,5-dinitroaniline
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InChI

InChI=1S/C7H7N3O4/c1-4-6(9(11)12)2-5(8)3-7(4)10(13)14/h2-3H,8H2,1H3
Source PubChem
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InChI Key

KQRJATLINVYHEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CC1=C(C=C(C=C1[N+](=O)[O-])N)[N+](=O)[O-]
Source PubChem
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Molecular Formula

C7H7N3O4
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DSSTOX Substance ID

DTXSID8074312
Record name 4-Amino-2,6-dinitrotoluene
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Molecular Weight

197.15 g/mol
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Physical Description

Solid; [DOD - USCHPPM]
Record name 4-Amino-2,6-dinitrotoluene
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Vapor Pressure

0.00004 [mmHg]
Record name 4-Amino-2,6-dinitrotoluene
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CAS No.

19406-51-0, 58449-89-1
Record name 4-Amino-2,6-dinitrotoluene
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Synthesis routes and methods

Procedure details

A mixture of N-t-butyloxycarbonyl-3,5-dinitro-4-methylaniline (7.8 g, from above) and trifluoroacetic acid (100 mL) was stirred at room temperature for 15 min. After evaporation of the solvent under reduced pressure, the residue was taken up in ethyl acetate (100 mL), washed with saturated sodium bicarbonate solution, half-saturated sodium chloride solution, and dried over magnesium sulfate. After evaporation of the solvent, the residue was purified by flash column chromatography on silica gel eluting with acetone:hexane (1:3) to give 4-methyl-3,5-dinitro-phenylamine (2.45 g).
Name
N-t-butyloxycarbonyl-3,5-dinitro-4-methylaniline
Quantity
7.8 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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